molecular formula C21H29ClN4O3S2 B2476496 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1215587-28-2

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2476496
CAS No.: 1215587-28-2
M. Wt: 485.06
InChI Key: IZYJZTHETLXRIV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfonamide-linked 2-ethylpiperidine moiety and a 5-methyl-substituted tetrahydrothiazolopyridine ring. The hydrochloride salt enhances solubility for pharmacological applications. The sulfonyl group likely contributes to hydrogen bonding with biological targets, while the thiazolo[5,4-c]pyridine scaffold may improve metabolic stability compared to simpler heterocycles.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2.ClH/c1-3-16-6-4-5-12-25(16)30(27,28)17-9-7-15(8-10-17)20(26)23-21-22-18-11-13-24(2)14-19(18)29-21;/h7-10,16H,3-6,11-14H2,1-2H3,(H,22,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYJZTHETLXRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (CAS No. 1094943-03-9) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the context of neurological disorders and viral infections.

Chemical Structure

The compound consists of several key functional groups:

  • Piperidine ring : Known for its role in pharmacology as a scaffold for various drugs.
  • Sulfonyl group : Imparts reactivity that can be exploited in medicinal chemistry.
  • Thiazolo-pyridine moiety : May contribute to its biological activity through interactions with specific molecular targets.

The biological activity of this compound is hypothesized to involve:

  • Neurotransmitter mimicry : The piperidine ring may interact with neurotransmitter receptors, modulating neurological pathways.
  • Enzyme inhibition : The sulfonyl group can facilitate binding to active sites of enzymes or receptors, potentially inhibiting their function.
  • Hydrogen bonding and π-π interactions : These interactions enhance binding affinity and specificity towards target proteins.

Biological Activity Data

Recent studies have focused on the compound's efficacy against various biological targets. Below is a summary of findings:

TargetAssay TypeIC50 (µM)References
MERS-CoVViral replication0.09
Neurological receptorsBinding affinityVaries
Enzymatic activityInhibitionModerate to high

Case Studies

  • Anti-Viral Activity : A study screened FDA-approved compounds for anti-MERS-CoV activity, identifying several compounds with low micromolar inhibitory concentrations. The mechanism involved modulation of viral entry and replication pathways, suggesting potential for further development in antiviral therapies .
  • Neurological Applications : Research indicates that compounds with piperidine structures often exhibit neuroprotective effects. The specific interactions of this compound with neurotransmitter systems could be further explored in models of neurodegenerative diseases .
  • Synthetic Pathways and Modifications : Various synthetic routes have been developed for analogs of this compound, which may enhance its biological profile. Modifications to the piperidine or thiazolo-pyridine components can lead to derivatives with improved potency or selectivity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with sulfonamide moieties exhibit promising anticancer properties. The design of molecular hybrids that include sulfonamide structures has been shown to enhance cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that the incorporation of sulfonamide derivatives can lead to significant apoptotic effects in cancer cells, suggesting that 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride may similarly possess anticancer potential .

Metabolic Disorders

The compound may also play a role in treating metabolic disorders such as type 2 diabetes and obesity. Similar compounds have been found to inhibit enzymes involved in glucose metabolism and lipid regulation. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been highlighted as a therapeutic target for managing metabolic syndrome-related conditions .

Central Nervous System Disorders

There is emerging evidence supporting the use of sulfonamide-based compounds in addressing Central Nervous System (CNS) disorders. The potential for treating conditions such as mild cognitive impairment and early-stage dementia has been noted in related studies. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic applicability in neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer EvaluationNew sulfonamide derivatives showed significant cytotoxic activity against colon and breast cancer cell lines.
Metabolic Syndrome TreatmentCompounds inhibiting 11β-hydroxysteroid dehydrogenase type 1 demonstrated efficacy in managing obesity and insulin resistance.
CNS DisordersInvestigated enzyme inhibition potential for sulfonamides; promising results for Alzheimer's treatment were noted.

Comparison with Similar Compounds

Key Differences :

  • The tert-butyl group on the benzamide (vs. sulfonyl-ethylpiperidine in the target) reduces polarity, which may affect blood-brain barrier penetration .
  • Pharmacokinetics : The tert-butyl group could enhance metabolic stability but reduce aqueous solubility compared to the sulfonamide moiety in the target compound.
Parameter Target Compound N-(5-Benzyl-...-benzamide hydrochloride
Molecular Formula C₂₃H₃₀ClN₃O₃S₂ (estimated) C₂₆H₃₀ClN₃O₂S
Molecular Weight ~528.1 g/mol (estimated) 492.1 g/mol (exact)
Key Functional Groups Sulfonyl-ethylpiperidine, methyl-thiazolopyridine Benzyl-thiazolopyridine, tert-butyl

N-(5-chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride

Key Differences :

  • Core Structure : This compound replaces the thiazolopyridine ring with a chloropyridine scaffold, eliminating sulfur-based interactions. The piperidinylcarbonyl group introduces conformational flexibility absent in the rigid sulfonamide linker of the target compound .
Parameter Target Compound N-(5-chloropyridin-2-yl)-...benzamide
Molecular Formula C₂₃H₃₀ClN₃O₃S₂ (estimated) C₂₃H₂₂Cl₂N₅O₂
Molecular Weight ~528.1 g/mol 472.4 g/mol
Key Functional Groups Sulfonamide, thiazolopyridine Chloropyridine, piperidinylcarbonyl

Research Findings and Mechanistic Insights

  • Target Compound : The sulfonamide group may enhance binding to polar residues in enzyme active sites (e.g., ATP-binding pockets in kinases), while the methyl-thiazolopyridine could reduce cytochrome P450-mediated oxidation .
  • Comparative Solubility : The hydrochloride salt in all three compounds improves aqueous solubility, but the tert-butyl derivative () may exhibit lower solubility than the sulfonamide-containing target due to increased hydrophobicity.
  • Selectivity Profiles : Structural variations in the thiazolopyridine/chloropyridine cores suggest divergent selectivity. For instance, the benzyl group in ’s compound might favor interactions with hydrophobic subpockets absent in the target’s methyl-substituted analog.

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